![molecular formula C20H2Cl4I4Na2O5 B541820 Rose Bengal CAS No. 632-69-9](/img/structure/B541820.png)
Rose Bengal
Overview
Description
Rose Bengal is a red or rose color dye and is anionic in nature. It is a 4,5,6,7-tetrachloro 2′,4′,5′,7′-tetraiodo derivative of fluorescein . It is widely used to detect damage to the ocular surface epithelium in ocular surface diseases such as dry eye and herpetic keratitis .
Synthesis Analysis
Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .Molecular Structure Analysis
Rose Bengal can exist in at least three different structural forms: the lactone form, the zwitterionic form, and the quinoidal form . The molecule consists of a benzene and a xanthene moiety which have substituents determining the photophysical properties .Chemical Reactions Analysis
Rose Bengal has been widely applied as a photocatalyst in organic synthesis due to its low cost and easy accessibility . In this review, we summarize the key photophysical properties of the dye and its synthetic applications in the formation of C–C and C–X (N, O, S, P, Si, and Se) bonds .Physical And Chemical Properties Analysis
The photophysical and photochemical properties of rose bengal (RB) in degassed aqueous and acetonitrile solutions were studied using steady-state and transient absorption spectroscopies . This comprehensive investigation provides detailed information about the kinetics and the optical properties of all intermediates involved: the triplet excited state and the oxidized and reduced forms of RB .Scientific Research Applications
Rose Bengal, also known as Xantryl or Food Red No. 105, sodium salt, is a versatile compound with a variety of applications in scientific research. Below are six unique applications of Rose Bengal::
Photoredox Catalysis in Organic Chemistry
Rose Bengal’s ability to harness visible light has been extensively employed in organic chemistry. As a photoredox catalyst, it operates through multiple pathways, providing distinct and valuable results in light-mediated reactions .
Synthesis of N-Heterocycles
The compound is used for the synthesis and site-selective functionalization of nitrogen-containing heterocycles. These heterocycles have diverse biological activities and medicinal applications .
Anti-Cancer Photodynamic Therapy (PDT)
Rose Bengal is used as a photosensitizer in PDT. Its specific excitation allows the production of singlet oxygen and reactive oxygen species that can kill tumor cells .
Anti-Bacterial Photodynamic Therapy
Similarly, in anti-bacterial PDT, Rose Bengal’s activation leads to the generation of reactive species that are effective in killing bacteria .
Site-Selective Functionalization
Rose Bengal has been demonstrated to be effective in the site-selective functionalization of molecules, which is crucial for creating compounds with specific properties for research and drug development .
Visible Light Mediated Reactions
The dye’s ability to operate under visible light conditions makes it an environmentally friendly option for conducting various chemical reactions without the need for harsh conditions or toxic reagents .
Each of these applications showcases the versatility and importance of Rose Bengal in scientific research, offering innovative approaches to complex chemical processes and treatments.
Recent applications of Rose Bengal catalysis in N-heterocycles: a short review Importance of Rose Bengal loaded with nanoparticles for anti-cancer
Mechanism of Action
Target of Action
Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .
Mode of Action
The mode of action of Xantryl involves its interaction with light. When exposed to light, Xantryl gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .
Biochemical Pathways
It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .
Pharmacokinetics
The pharmacokinetics of Xantryl involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, Xantryl showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .
Result of Action
The result of Xantryl’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes Xantryl a valuable tool in the treatment of bacterial infections and cancer.
Action Environment
The action of Xantryl can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of Xantryl and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of Xantryl .
Future Directions
The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .
properties
IUPAC Name |
disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQREHTWEUECQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4159-77-7 (Parent) | |
Record name | Rose Bengal disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022814 | |
Record name | Acid Red 94 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1017.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
Record name | Rose Bengal disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17127 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Xantryl | |
CAS RN |
632-69-9 | |
Record name | Rose Bengal disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Red 94 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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